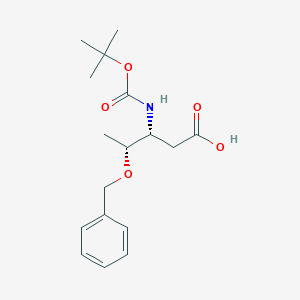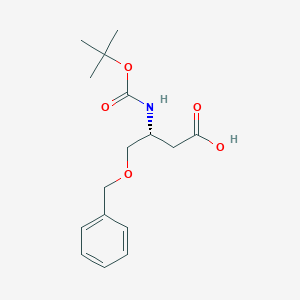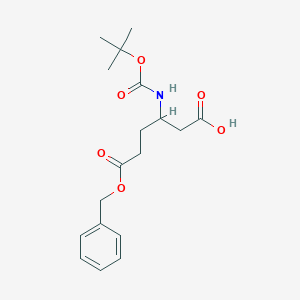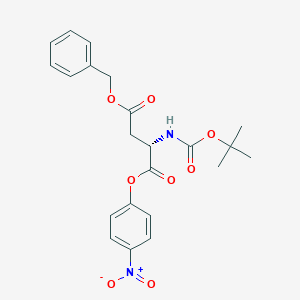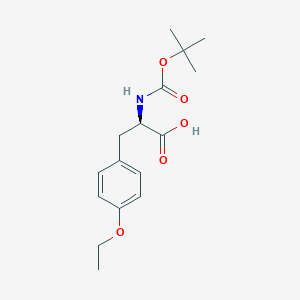
Boc-D-Tyr(Et)-OH
Übersicht
Beschreibung
Boc-D-Tyr(Et)-OH is a derivative of tyrosine . It has a CAS number of 76757-92-1 and a molecular weight of 309.36 . It is typically a solid substance .
Synthesis Analysis
The synthesis of Boc-D-Tyr(Et)-OH involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group in tyrosine . The ethyl group (Et) is attached to the phenolic hydroxyl group of tyrosine .Molecular Structure Analysis
The linear formula of Boc-D-Tyr(Et)-OH is C16H23NO5 . The structure includes a phenyl ring, an amino acid backbone, and an ethyl group attached to the phenolic hydroxyl group .Chemical Reactions Analysis
Boc-D-Tyr(Et)-OH is used in peptide synthesis . The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .Physical And Chemical Properties Analysis
Boc-D-Tyr(Et)-OH is a solid substance . The storage temperature is between 2-8°C in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen
Synthesis of Endomorphin-1 : Sun et al. (2011) discussed the chemo-enzymatic synthesis of Endomorphin-1 (EM-1), an effective analgesic, using Boc-Tyr-Pro-OH as a precursor in the synthesis process. The research demonstrated an efficient, productive synthesis with minimal side-chain protection and simple purification, highlighting the role of Boc-protected amino acids in peptide synthesis (Sun et al., 2011).
Facilitation of Peptide Purification : Wahlström et al. (2008) reported the use of a Boc-protected tyrosine derivative in Fmoc solid-phase peptide synthesis. The Boc group increases the solubility of the peptide, facilitating its purification. This showcases the utility of Boc-protected amino acids in enhancing the purification process of synthetic peptides (Wahlström et al., 2008).
Protection of Phosphate Moiety in Peptides : Paquet et al. (2009) demonstrated the use of Boc-Tyr(PO3Tc2)-OH in the synthesis of phosphotyrosine peptides. The study highlights the importance of Boc groups in protecting the phosphate moieties during peptide synthesis, which is crucial for the stability of such compounds (Paquet et al., 2009).
Synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine : Nishiyama et al. (2001) described the synthesis of Boc-Tyr(Chx)-OH, highlighting the utility of Boc-protected amino acids in synthesizing specific tyrosine derivatives. The study provides insights into the flexibility and efficiency of Boc protection in peptide chemistry (Nishiyama et al., 2001).
Designing Opioid Peptides : Salvadori et al. (1995) explored the design of δ opioidmimetic antagonists using Boc-Tyr(But)-OH. The study demonstrates the application of Boc-protected amino acids in the development of opioid peptide antagonists with potential clinical and therapeutic applications (Salvadori et al., 1995).
Wirkmechanismus
Target of Action
Boc-D-Tyr(Et)-OH is a derivative of the amino acid tyrosine . The primary targets of tyrosine derivatives are often proteins in the body that interact with tyrosine, such as enzymes, receptors, and transporters. These proteins play crucial roles in various biological processes, including signal transduction, enzyme catalysis, and nutrient transport .
Mode of Action
This could result in changes to the activity of the target protein, potentially altering its function .
Biochemical Pathways
Tyrosine and its derivatives are involved in several biochemical pathways. They play a role in the synthesis of proteins, neurotransmitters, and hormones. They can also influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Pharmacokinetics
Metabolism would likely occur in the liver, and excretion would likely be via the kidneys .
Result of Action
The molecular and cellular effects of Boc-D-Tyr(Et)-OH’s action would depend on the specific proteins it interacts with. Given its potential role in influencing the secretion of anabolic hormones and providing fuel during exercise, it may have effects on muscle growth and energy levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Boc-D-Tyr(Et)-OH. For instance, extreme pH or temperature conditions could potentially affect the stability of the compound or its interaction with target proteins .
Safety and Hazards
Zukünftige Richtungen
Boc-D-Tyr(Et)-OH is a valuable compound in the field of peptide synthesis . Its future directions may include its use in the development of new peptides and proteins for therapeutic applications .
Relevant Papers The relevant papers for Boc-D-Tyr(Et)-OH can be found at Sigma-Aldrich . These papers provide more detailed information about the properties and applications of Boc-D-Tyr(Et)-OH.
Eigenschaften
IUPAC Name |
(2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAAKQIHUIOIV-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426918 | |
| Record name | Boc-D-Tyr(Et)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Tyr(Et)-OH | |
CAS RN |
76757-92-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76757-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-D-Tyr(Et)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



